2-(4-chlorophenoxy)-N-(2,3-dimethoxy-2-methylpropyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,3-dimethoxy-2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-6-4-11(15)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYENTYBTVQBAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=C(C=C1)Cl)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-(2,3-dimethoxy-2-methylpropyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of bone metabolism and osteoclastogenesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on bone resorption, and potential therapeutic applications.
- Common Name : this compound
- CAS Number : 2034485-51-1
- Molecular Weight : 301.76 g/mol
Recent studies have highlighted the compound's role in inhibiting osteoclastogenesis, which is crucial for maintaining bone health. Osteoclasts are specialized cells responsible for bone resorption; their overactivity can lead to conditions such as osteoporosis. The compound appears to modulate several signaling pathways involved in osteoclast differentiation and activity.
Key Findings:
- Inhibition of Osteoclast Formation : The compound significantly reduces the formation of mature osteoclasts by altering the expression of osteoclast-specific marker genes.
- Impact on Bone Resorption : In vitro studies show that it suppresses the F-actin belt formation in osteoclasts, leading to decreased bone resorption activity.
- In Vivo Efficacy : In animal models, the compound has been shown to prevent ovariectomy-induced bone loss, suggesting its potential as a therapeutic agent for osteolytic disorders .
Study 1: In Vitro Analysis of Osteoclastogenesis
A study published in the Journal of Cellular and Molecular Medicine investigated the effects of this compound on osteoclastogenesis. The researchers found that treatment with this compound led to:
- A significant decrease in the number of mature osteoclasts.
- Altered expression levels of genes associated with osteoclast differentiation (e.g., RANKL and TRAP) .
Study 2: In Vivo Effects on Bone Density
Another pivotal study involved administering the compound to ovariectomized rats, a common model for postmenopausal osteoporosis. The results indicated:
- A marked increase in bone mineral density compared to control groups.
- Histological analysis revealed reduced osteoclast activity and preserved trabecular architecture .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Acetamides
Pharmacological Activity
Anti-Cancer Activity
Phenoxy acetamide derivatives, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38), exhibit potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines via the MTT assay . However, the absence of sulfonyl or quinazoline moieties in the target compound suggests divergent mechanisms of action .
Receptor Agonism
Pyridazin-3(2H)-one acetamides, such as N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide, act as FPR2 agonists, inducing calcium mobilization in neutrophils . The target compound’s 4-chlorophenoxy group may reduce receptor specificity compared to bromophenyl analogs, as halogen size (Cl vs. Br) impacts ligand-receptor binding affinity. Additionally, the dimethoxypropyl chain in the target compound could hinder membrane permeability relative to smaller methoxybenzyl groups .
Structural and Conformational Analysis
Crystal structures of dichlorophenyl acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) reveal planar amide groups and variable dihedral angles (44.5°–77.5°) between aromatic rings, influencing hydrogen bonding and dimer formation . The target compound’s 4-chlorophenoxy group may adopt similar conformations, but its methoxypropyl chain could introduce steric hindrance, reducing crystallinity compared to simpler analogs .
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
